N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide
Description
The compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide features a benzodioxole moiety linked to a phenylpiperazine-ethylamine scaffold and a 3-methoxybenzamide group. Its molecular formula is C₂₇H₂₇N₃O₄, with a molecular weight of 457.5 g/mol (calculated).
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c1-32-23-9-5-6-21(16-23)27(31)28-18-24(20-10-11-25-26(17-20)34-19-33-25)30-14-12-29(13-15-30)22-7-3-2-4-8-22/h2-11,16-17,24H,12-15,18-19H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWCRWSXIKTRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the phenylpiperazine group: This involves the reaction of phenylhydrazine with ethylene oxide followed by cyclization.
Coupling reactions: The benzo[d][1,3]dioxole and phenylpiperazine intermediates are coupled using appropriate linkers and catalysts.
Methoxybenzamide formation:
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, continuous flow reactors, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity
- Antipsychotic Properties
- Anti-inflammatory Effects
- Anticancer Potential
Case Studies
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. It might act as an agonist or antagonist at certain receptors, inhibit enzymes, or modulate signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogs with Modified Piperazine or Benzamide Substituents
Table 1: Key Structural Analogs and Properties
Key Observations :
- Piperazine Modifications : Replacing the 4-phenyl group with a methyl (e.g., ) or benzyl group (e.g., ) reduces molecular weight and alters receptor selectivity. The phenyl group in the target compound likely enhances aromatic stacking interactions in CNS targets.
- Benzamide vs. Sulfonamide : The sulfonamide analog () exhibits higher solubility due to its polar sulfonyl group, whereas the methoxybenzamide in the target compound may improve blood-brain barrier penetration.
Analogs with Shared Benzodioxole Moiety
Table 2: Benzodioxole-Containing Derivatives
Key Observations :
- Dienamide Derivatives (e.g., D14) : These compounds () exhibit extended conjugation, which may enhance UV absorption for analytical detection but reduce metabolic stability compared to the target compound.
- α-Ketoamides (e.g., 4p) : The α-keto group in enables decarboxylative reactions, making these derivatives useful in synthetic chemistry but less relevant for therapeutic applications.
- Acetamide Derivatives (e.g., ) : Simpler structures with acetamide linkers show antioxidant activity, suggesting the benzodioxole moiety’s role in radical scavenging.
Research Findings and Trends
Pharmacological Potential
- Dopamine Receptor Affinity: Analogs with 4-phenylpiperazine (e.g., ) are frequently investigated for CNS targets, such as dopamine D3 receptors, due to the piperazine group’s affinity for monoamine transporters.
- IDO1 Inhibition: Compound 28 in (a benzimidazole-benzodioxole hybrid) demonstrates indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, highlighting the benzodioxole group’s versatility in immunomodulatory applications.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and presenting findings in a structured manner.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Formula: C23H26N2O3
- Molecular Weight: 378.46 g/mol
- CAS Registry Number: 107584-38-3
The structure comprises a benzo[d][1,3]dioxole moiety linked to a piperazine ring, which is known for its diverse biological activities.
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide exhibits several mechanisms of action, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects.
- Dopamine Receptor Activity : The compound has been evaluated for its activity on dopamine receptors, particularly D3 and D2 receptors. It is suggested that the piperazine component enhances receptor binding affinity, which may contribute to its pharmacological effects .
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects in preclinical models. For instance, derivatives containing similar structural motifs have shown significant inhibition of carrageenan-induced paw edema in rats, suggesting that this compound may also possess such activity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| D3 Receptor Agonism | EC50 = 98 ± 21 nM | |
| Anti-inflammatory | Inhibition range: 32.9% - 43.61% | |
| Cytotoxicity | IC50 against MCF-7: 16.19 ± 1.35 µM |
Case Studies and Research Findings
- Dopamine Receptor Agonism : A study highlighted the compound's selective agonist activity at the D3 receptor with a notable potency (EC50 = 98 nM), indicating potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia or Parkinson's disease .
- Anti-inflammatory Activity : In another study, the compound was tested using the carrageenan-induced rat paw edema model. The results indicated that it could inhibit inflammation effectively, with a percentage inhibition comparable to standard anti-inflammatory drugs like Diclofenac sodium .
- Cytotoxicity Against Cancer Cell Lines : The cytotoxic potential was assessed against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The compound exhibited promising cytotoxic activities with IC50 values indicating significant efficacy compared to established chemotherapeutics .
Q & A
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dopamine receptors) and predict binding modes .
- ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 inhibition. For example, the benzo[d][1,3]dioxole group may improve metabolic stability by reducing oxidation .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental data to optimize substituents for solubility and potency .
How can researchers design experiments to evaluate SAR for neuropsychiatric applications?
Advanced Research Question
Structure-Activity Relationship (SAR) studies require:
- Analog synthesis : Systematic variation of substituents (e.g., methoxy vs. fluorine at the benzamide position) to assess effects on receptor binding .
- Functional assays : Measure cAMP inhibition (D2/D3 agonism) or β-arrestin recruitment (biased signaling) in transfected cell lines .
- In vivo models : Rodent behavioral assays (e.g., forced swim test for antidepressant activity) to correlate structural changes with efficacy .
What analytical techniques quantify trace impurities in bulk samples?
Advanced Research Question
- HPLC-DAD/MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to detect by-products (e.g., dechlorinated analogs) .
- ICP-OES : Monitor heavy metal residues (e.g., Pd from catalytic steps) below 10 ppm .
- KF titration : Ensure water content <0.5% to prevent hydrolysis during storage .
How do researchers address solubility challenges in preclinical testing?
Advanced Research Question
- Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based vehicles to enhance aqueous solubility .
- Salt formation : Hydrochloride salts (e.g., compound 11l•2HCl) improve crystallinity and dissolution rates .
- Pro-drug strategies : Introduce hydrolyzable esters (e.g., acetate) at the benzamide carbonyl to increase bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
